N,N-Diethyl-3-(prop-1-EN-1-YL)decanamide

Description

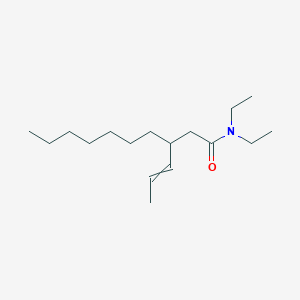

N,N-Diethyl-3-(prop-1-en-1-yl)decanamide is a tertiary amide featuring a decanamide backbone (10-carbon chain), a diethylamine substituent at the amide nitrogen, and a prop-1-en-1-yl (propenyl) group at the 3-position.

Properties

CAS No. |

89374-95-8 |

|---|---|

Molecular Formula |

C17H33NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N,N-diethyl-3-prop-1-enyldecanamide |

InChI |

InChI=1S/C17H33NO/c1-5-9-10-11-12-14-16(13-6-2)15-17(19)18(7-3)8-4/h6,13,16H,5,7-12,14-15H2,1-4H3 |

InChI Key |

GTXPLCMSAIEGCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CC(=O)N(CC)CC)C=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide typically involves the reaction of decanoic acid with diethylamine and prop-1-en-1-yl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amide bond. The general reaction scheme is as follows:

Formation of Decanoyl Chloride: Decanoic acid is reacted with thionyl chloride (SOCl₂) to form decanoyl chloride.

Amidation: The decanoyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to form N,N-diethyl decanamide.

Alkylation: Finally, the N,N-diethyl decanamide is alkylated with prop-1-en-1-yl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(prop-1-en-1-yl)decanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-1-en-1-yl group, using reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-(prop-1-en-1-yl)decanamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cell membrane integrity or enzyme function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional uniqueness of N,N-Diethyl-3-(prop-1-en-1-yl)decanamide is best understood through comparisons with analogous compounds. Below is a detailed analysis supported by evidence from related studies.

Structural Comparison and Substituent Effects

Table 1: Substituent-Driven Property Differences

| Compound Name | Key Substituents | Key Properties/Applications | Reference |

|---|---|---|---|

| This compound | Decanamide, diethylamide, propenyl | High lipophilicity (logP ~6.2*), potential surfactant/pharmacological intermediate | — |

| N,N-Diethyl-3-(piperazin-1-yl)propanamide | Piperazine ring | Pharmacological targeting (neurotransmitter receptors) | |

| N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide | Benzyl groups, alkenyl side chain | Enhanced lipophilicity, antitumor/antihistamine applications | |

| Propanamide, N,N-diethyl-3-(((1-methyl-1H-tetrazol-5-yl)methyl)thio) | Tetrazolylmethylthio group | Distinct chemical reactivity (sulfur participation) | |

| N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | Triethoxysilyl, diethylamine | Surface modification, adhesion |

Notes:

- Lipophilicity : The decanamide chain in the target compound increases hydrophobicity compared to shorter-chain analogs (e.g., propanamide derivatives), enhancing membrane permeability in biological systems.

Table 2: Functional Group Impact on Activity

| Functional Group | Compound Example | Observed Activity | Reference |

|---|---|---|---|

| Propenyl (alkenyl) | Target compound | Potential conjugation sites for drug design; oxidative instability | — |

| Piperazine | N,N-Diethyl-3-(piperazin-1-yl)propanamide | Serotonin/dopamine receptor modulation | |

| Benzyl + alkenyl | N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide | Enhanced receptor affinity due to aromaticity | |

| Tetrazolylmethylthio | Propanamide derivative () | Thiol-mediated redox activity |

Key Findings :

- The propenyl group in the target compound may confer reactivity distinct from sulfur-containing analogs () or aromatic systems ().

- Unlike piperazine-containing compounds (), the target lacks hydrogen-bond donors, limiting direct receptor interactions but improving passive diffusion.

Table 3: Application-Specific Comparisons

| Application Area | Compound Example | Performance Advantage | Reference |

|---|---|---|---|

| Surfactant/Cosmetic | Target compound | Long alkyl chain improves emulsification | — |

| Pharmaceuticals | N,N-Diethyl-3-(piperazin-1-yl)propanamide | Piperazine enhances CNS targeting | |

| Surface Modification | N,N-Diethyl-3-(triethoxysilyl)propan-1-amine | Silane group enables substrate bonding | |

| Polymer Chemistry | N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide | Alkenyl group supports cross-linking |

Insights :

- The target’s decanamide chain positions it for surfactant roles, while its alkenyl group offers utility in polymerization or covalent bonding strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.